molecular formula C10H7FN4O B1464403 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole CAS No. 1248282-91-8

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole

Cat. No. B1464403
CAS RN: 1248282-91-8
M. Wt: 218.19 g/mol
InChI Key: FDQQZTWQMOWSOU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole (2-AMFPO) is a five-membered oxazole compound that contains an azido group, a fluorine atom, and a methyl group. It is a versatile and useful synthetic reagent that has been used in various fields of research. In particular, it has been used in the synthesis of various biologically active compounds, such as peptides, carbohydrates, and other small molecules. Additionally, it has been used in the preparation of polymers and materials, as well as in the development of new drugs.

Scientific Research Applications

Aggregation-Induced Emission (AIE) Luminogens

Compounds similar to “2-(Azidomethyl)-5-(4-fluorophenyl)oxazole” have been used to create AIE luminogens . These are materials that emit light when their molecules aggregate, which is a property that can be used in various applications, such as bio-imaging, sensing, and optoelectronics .

Solid-State Actuation

The same research also demonstrated that these compounds can exhibit a photosalient effect , where the material jumps upon exposure to light . This property could be used to create solid-state actuators , devices that convert energy into motion .

Crystallography

The crystal structure of similar compounds has been studied, which could provide insights into the crystallographic properties of "2-(Azidomethyl)-5-(4-fluorophenyl)oxazole" . Understanding these properties is crucial in fields like materials science and solid-state chemistry .

Hydrogen-Bonded Chains

These compounds can form N—H…O hydrogen-bonded chains along the c-axis direction with its symmetry-related counterparts . This property could be useful in the design of new materials with specific properties .

π-Stacking Interactions

The molecules of similar compounds are connected by C—F…π (ring), C=O…π (ring) and slipped π-stacking interactions . These interactions are important in various areas of chemistry and materials science, including the design of new materials and drugs .

Metal–Organic Frameworks (MOFs)

Although not directly related to “2-(Azidomethyl)-5-(4-fluorophenyl)oxazole”, compounds with similar functional groups (dioxole) have been used to create metal–organic frameworks (MOFs) . MOFs are materials with potential applications in gas storage, catalysis, and drug delivery .

properties

IUPAC Name

2-(azidomethyl)-5-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZTWQMOWSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 3
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 4
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 5
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 6
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole

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